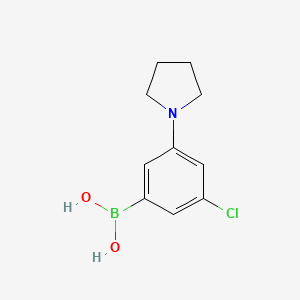

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Descripción

Molecular Formula: C₁₀H₁₃BClNO₂ Molecular Weight: 225.48 g/mol CAS Number: 1402238-28-1 Purity: ≥95% (HPLC) Storage: Stable under inert atmosphere at room temperature . Hazards: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

This boronic acid derivative features a pyrrolidine substituent at the 5-position and a chlorine atom at the 3-position on the phenyl ring. The pyrrolidine group, a five-membered amine heterocycle, enhances solubility in polar solvents and may facilitate interactions in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis .

Propiedades

IUPAC Name |

(3-chloro-5-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNHVJDDMIGSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid typically involves the following steps:

Formation of the Pyrrolidinyl Substituent: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions involving pyrrolidine and a suitable precursor, such as a halogenated phenylboronic acid derivative.

Boronic Acid Formation: The final step involves the conversion of the phenyl ring to a boronic acid derivative, which can be accomplished using boron-containing reagents like boronic acid or boronate esters under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the chlorine substituent or the boronic acid group, resulting in dechlorination or conversion to boronate esters.

Substitution: The phenyl ring can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: N-oxide derivatives of the pyrrolidinyl group.

Reduction: Dechlorinated phenylboronic acid or boronate esters.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

| Application | Description |

|---|---|

| Suzuki-Miyaura Couplings | Used to couple aryl halides with boronic acids to form biaryl compounds. |

| Pharmaceutical Synthesis | Acts as an intermediate in the synthesis of various pharmaceuticals, enhancing drug development processes. |

Medicinal Chemistry

The compound exhibits significant potential as a ligand in drug discovery due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with specific enzymes and receptors, making it a candidate for developing enzyme inhibitors or receptor modulators.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Interacts with proteases and kinases, potentially influencing cellular pathways related to diseases such as cancer. |

| Ligand Development | Explored for its ability to modulate receptor activity, contributing to therapeutic effects in various conditions. |

Material Science

In industrial applications, this compound is utilized in producing advanced materials, including polymers and electronic components. Its unique reactivity facilitates the design of functional materials with specific properties.

| Material Application | Description |

|---|---|

| Polymer Production | Used to synthesize specialized polymers that exhibit enhanced mechanical and thermal properties. |

| Electronic Components | Valuable in creating materials for electronic devices due to its conductive properties. |

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound acts as a reversible inhibitor of certain proteases. The compound's boronic acid functionality allows it to bind effectively to the active site of these enzymes, inhibiting their activity and thus providing insights into potential therapeutic applications against diseases characterized by abnormal protease activity.

Case Study 2: Polymer Synthesis

Research into the use of this compound in polymer synthesis revealed that it can enhance the thermal stability and mechanical strength of resultant materials. By incorporating this compound into polymer matrices, scientists achieved significant improvements in performance metrics compared to traditional polymer formulations.

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modulate receptor activity. The chlorine and pyrrolidinyl substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

3-Bromo-5-(pyrrolidin-1-yl)phenylboronic Acid

- CAS : 1256355-16-4

- Formula: C₁₀H₁₃BBrNO₂

- Molecular Weight : 269.93 g/mol

- Key Difference: Bromine replaces chlorine, increasing molecular weight by ~44 g/mol.

3-Fluoro-5-(pyrrolidin-1-yl)phenylboronic Acid

- CAS : 1217500-96-3

- Formula: C₁₀H₁₃BFNO₂

- Molecular Weight : 209.03 g/mol

Trifluoromethyl-Substituted Analogs

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic Acid

- CAS : 1704067-30-0

- Formula: C₁₁H₁₃BF₃NO₂

- Molecular Weight : 259.03 g/mol

- Boiling Point : 411.5°C (predicted)

- Key Difference : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which may reduce the boronic acid’s nucleophilicity but enhance stability in acidic conditions. Applications likely diverge toward agrochemicals or materials science .

3-Chloro-5-(trifluoromethyl)phenylboronic Acid

Carbonyl-Functionalized Analogs

3-Chloro-5-(pyrrolidine-1-carbonyl)phenylboronic Acid

- CAS : 1264616-21-8

- Formula: C₁₁H₁₃BClNO₃

- Molecular Weight : 253.49 g/mol

- Key Difference : The pyrrolidine is conjugated to a carbonyl group, introducing additional polarity and hydrogen-bonding capacity. This modification could improve binding in enzyme-targeted drug design .

3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic Acid

- CAS : 871332-81-9

- Formula : C₁₁H₁₃BN₂O₅

- Molecular Weight : 264.05 g/mol

Heterocyclic Analogs

6-Chloro-5-fluoropyridin-3-ylboronic Acid

Comparative Analysis Table

Actividad Biológica

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes a phenyl ring with a chlorine atom and a pyrrolidine moiety. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and modulator. The following sections delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of this compound arises from its ability to interact with specific enzymes, particularly proteases and kinases. The boronic acid functionality allows it to form reversible covalent bonds with diols, which is crucial for its role as an inhibitor in various biochemical pathways. This interaction can modulate cellular processes related to growth and metabolism, potentially offering therapeutic effects in diseases such as cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications to the pyrrolidine ring and the phenyl substituents can significantly influence its potency as an enzyme inhibitor. For example, the introduction of different substituents on the phenyl ring can enhance binding affinity and selectivity towards target enzymes .

Table 1: Summary of Structural Modifications and Their Impact on Activity

| Modification Type | Example Substituent | Effect on Activity |

|---|---|---|

| Electron-donating | Methyl | Increased potency |

| Electron-withdrawing | Chloro | Decreased potency |

| Ring substitution | Pyridine | Reduced binding efficiency |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The IC50 values for enzyme inhibition were reported in the nanomolar range, indicating high potency .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Research : In a study investigating the effects of boronic acids on cancer cell lines, this compound was found to inhibit cell growth effectively. The mechanism was linked to the disruption of critical signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects : Research has also explored its anti-inflammatory properties. The compound was tested in models of inflammation where it showed a reduction in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.